Cas no 1214340-65-4 ((3',4-Difluorobiphenyl-3-yl)methanol)

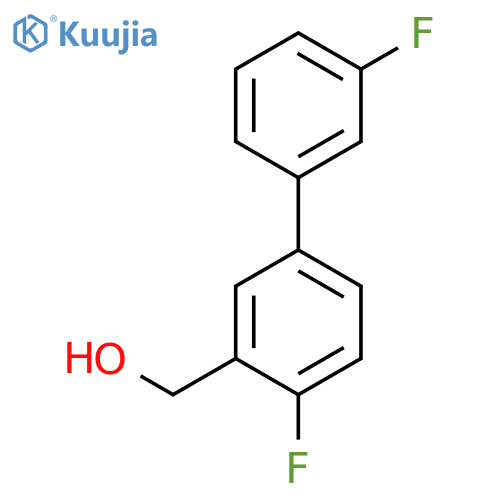

1214340-65-4 structure

商品名:(3',4-Difluorobiphenyl-3-yl)methanol

CAS番号:1214340-65-4

MF:C13H10F2O

メガワット:220.214710712433

CID:4998748

(3',4-Difluorobiphenyl-3-yl)methanol 化学的及び物理的性質

名前と識別子

-

- (3',4-Difluorobiphenyl-3-yl)methanol

- [2-fluoro-5-(3-fluorophenyl)phenyl]methanol

-

- インチ: 1S/C13H10F2O/c14-12-3-1-2-9(7-12)10-4-5-13(15)11(6-10)8-16/h1-7,16H,8H2

- InChIKey: JVRVAFWMRHGJAH-UHFFFAOYSA-N

- ほほえんだ: FC1=CC=C(C=C1CO)C1C=CC=C(C=1)F

計算された属性

- せいみつぶんしりょう: 220.07

- どういたいしつりょう: 220.07

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 222

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2

- 疎水性パラメータ計算基準値(XlogP): 2.9

(3',4-Difluorobiphenyl-3-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011001815-1g |

(3',4-Difluorobiphenyl-3-yl)methanol |

1214340-65-4 | 97% | 1g |

$1534.70 | 2023-09-04 | |

| Alichem | A011001815-250mg |

(3',4-Difluorobiphenyl-3-yl)methanol |

1214340-65-4 | 97% | 250mg |

$470.40 | 2023-09-04 | |

| Alichem | A011001815-500mg |

(3',4-Difluorobiphenyl-3-yl)methanol |

1214340-65-4 | 97% | 500mg |

$831.30 | 2023-09-04 |

(3',4-Difluorobiphenyl-3-yl)methanol 関連文献

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

1214340-65-4 ((3',4-Difluorobiphenyl-3-yl)methanol) 関連製品

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量